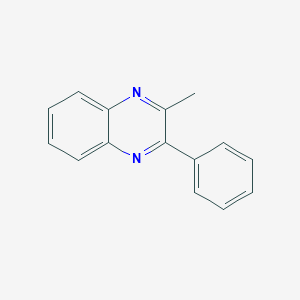

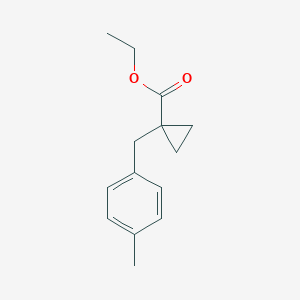

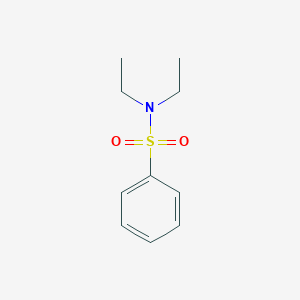

![molecular formula C10H12N4OS B157124 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide CAS No. 128918-28-5](/img/structure/B157124.png)

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

Übersicht

Beschreibung

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide, abbreviated as 3-ADTPC, is a heterocyclic compound with a variety of applications in scientific research. It is a versatile molecule that has been extensively studied in organic synthesis, catalysis, and drug discovery. 3-ADTPC is a derivative of thiophene, a five-membered ring containing two carbon atoms and one sulfur atom. Its structure and properties make it a valuable tool in the laboratory, as it can be used as a precursor to a wide range of compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been utilized in synthesizing various heterocyclic compounds. For example, its reaction with chalcones and Mannich base derivatives under specific conditions produced 3-amino-2-[(3,5-disubstituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines and 3-amino-2-[(3-substituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines, respectively (Ho, 1999). Similarly, its reaction with 1,3-diketones in glacial acetic acid led to the formation of similar compounds (Ho, 1999).

Production of Novel Pyridothienopyrimidines and Related Compounds

The compound has been used to synthesize novel pyridothienopyrimidines and pyridothienopyrimidothiazines. It has shown versatility in reactions, leading to the formation of various derivatives like pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3] thiazines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b]benzthiazoles (Bakhite, Radwan, & El-Dean, 2000).

Anti-Alzheimer and Anti-COX-2 Activities

Research indicates that derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides have potential anti-Alzheimer and anti-COX-2 activities. This application demonstrates the compound's significance in medicinal chemistry and drug discovery (Attaby et al., 2009).

Development of Antimicrobial Agents

The compound has been a key intermediate in synthesizing fused heterocycles based on thieno[2,3-b]pyridine. Some of these synthesized derivatives have shown antimicrobial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (El-Essawy et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that the compound is a polyfunctional molecule possessing both nucleophilic and electrophilic properties . The NH2 group is a typical nucleophilic position, while the ester carbonyl is an electrophilic position . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .

Biochemical Pathways

It is known that the compound has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .

Result of Action

It is known that the compound has been used to synthesize several azodyes , and several biologically active compounds .

Eigenschaften

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUODUVGPUPSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353007 | |

| Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

128918-28-5 | |

| Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing pyridothienopyrimidines and their derivatives?

A1: Pyridothienopyrimidines belong to a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This makes them attractive targets for medicinal chemistry research. The synthesis of novel pyridothienopyrimidines, as described in the paper, allows for the exploration of their structure-activity relationships and potential applications in drug discovery [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

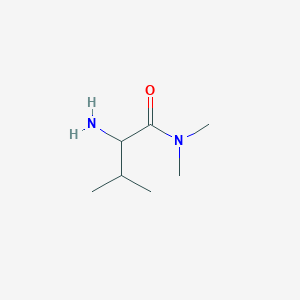

![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)